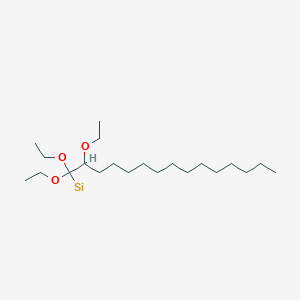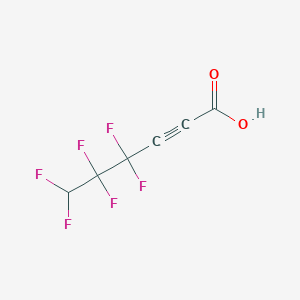
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a dioxasilinane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable dioxolane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the dioxasilinane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxasilinane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxasilinane ring, which can stabilize transition states and intermediates during chemical reactions.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: This compound has a similar dioxane ring structure but lacks the silicon atom.
1,3-Dioxolane, 2,2,4-trimethyl-: Another related compound with a dioxolane ring but different substituents.
Uniqueness
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in applications where silicon’s properties, such as thermal stability and resistance to oxidation, are advantageous.
特性
CAS番号 |
106814-50-0 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC名 |
2,4,4-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C12H18O2Si/c1-12(2)9-10-13-15(3,14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
XWYFDEAVVKXOMS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCO[Si](O1)(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
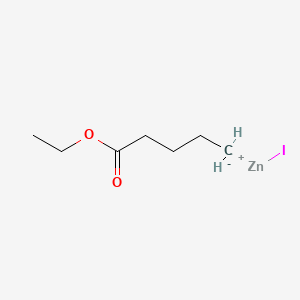

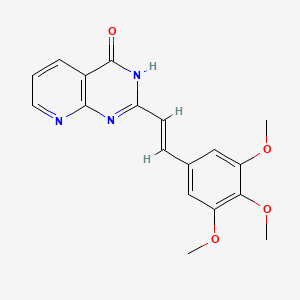
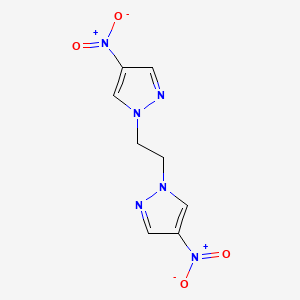

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
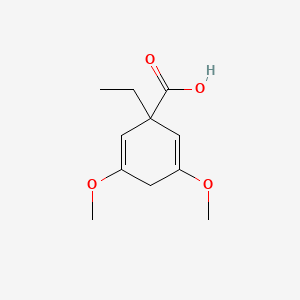
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)



